4,5-Dimethylthiophene-2-sulfonamide

Carbonic Anhydrase Inhibition Drug Discovery Enzymology

Researchers requiring validated CA-II inhibitors face batch variability compromising assay reproducibility. 4,5-Dimethylthiophene-2-sulfonamide (CAS 140646-53-3) solves this: precisely defined 4,5-dimethyl substitution delivers Ki=6 nM-2-fold more potent than acetazolamide. • ≥95% purity with consistent regiochemistry ensures reproducible enzyme inhibition • 1.94× greater radical scavenging activity vs sulfanilamide • Ambient global shipping. Ideal for medicinal chemistry libraries and CA-II target validation.

Molecular Formula C6H9NO2S2
Molecular Weight 191.3 g/mol
CAS No. 140646-53-3
Cat. No. B138068
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4,5-Dimethylthiophene-2-sulfonamide
CAS140646-53-3
Synonyms2-Thiophenesulfonamide,4,5-dimethyl-(9CI)
Molecular FormulaC6H9NO2S2
Molecular Weight191.3 g/mol
Structural Identifiers
SMILESCC1=C(SC(=C1)S(=O)(=O)N)C
InChIInChI=1S/C6H9NO2S2/c1-4-3-6(10-5(4)2)11(7,8)9/h3H,1-2H3,(H2,7,8,9)
InChIKeyRFXSVPDXWQGDIS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4,5-Dimethylthiophene-2-sulfonamide (CAS 140646-53-3): A Differentiated Thiophene Sulfonamide Scaffold for Targeted Enzyme Inhibition and Chemical Synthesis


4,5-Dimethylthiophene-2-sulfonamide (CAS 140646-53-3) is a heteroaromatic sulfonamide featuring a thiophene core methylated at the 4- and 5-positions, with a primary sulfonamide group at the 2-position . It serves as both a versatile building block for synthesizing complex thiophene derivatives and a potent inhibitor of specific enzyme targets, most notably the carbonic anhydrase II (CA-II) isoform [1]. While it shares the sulfonamide pharmacophore with other thiophene and benzene sulfonamides, the precise 4,5-dimethyl substitution pattern on the thiophene ring critically influences its molecular recognition, electronic properties, and resultant potency and selectivity profiles [2].

Procurement Alert: Why Generic Thiophene Sulfonamide Analogs Cannot Substitute for 4,5-Dimethylthiophene-2-sulfonamide in Critical Assays


The thiophene-2-sulfonamide class exhibits significant variation in inhibitory potency and selectivity across carbonic anhydrase isoforms, with IC50 values for hCA-II spanning three orders of magnitude (from 23.4 nM to 1.405 µM) depending on specific ring substitutions [1]. The 4,5-dimethyl substitution pattern is not a generic feature; it induces unique electronic and steric effects that determine binding affinity and molecular orientation within enzyme active sites [1]. Consequently, substituting a different regioisomer (e.g., 3,4-dimethyl) or a mono-methyl analog will yield unpredictable and often substantially diminished biological activity, compromising experimental reproducibility. The precise quantitative differentiation detailed below establishes the specific performance parameters that justify the targeted procurement of 4,5-Dimethylthiophene-2-sulfonamide over its closest in-class alternatives.

Quantitative Differentiation Guide: 4,5-Dimethylthiophene-2-sulfonamide vs. Closest Structural Analogs and Pharmacological Benchmarks


Carbonic Anhydrase II Inhibition: 4,5-Dimethylthiophene-2-sulfonamide Achieves a Ki of 6 nM, Outperforming the Lead Clinical Sulfonamide Acetazolamide

In a direct comparative study, 4,5-Dimethylthiophene-2-sulfonamide demonstrated a Ki value of 6 nM against human carbonic anhydrase II (hCA-II) [1]. This represents a substantial improvement over the clinically utilized, non-selective sulfonamide inhibitor acetazolamide, which exhibits a Ki of approximately 12 nM against the same isoform [2]. This 2-fold increase in potency indicates a more favorable binding interaction conferred by the 4,5-dimethylthiophene scaffold.

Carbonic Anhydrase Inhibition Drug Discovery Enzymology Medicinal Chemistry

Superior Radical Scavenging Capacity: 4,5-Dimethylthiophene-2-sulfonamide Exhibits Nearly Double the Potency of the Classical Sulfanilamide Scaffold

When evaluated for its ability to scavenge free radicals, 4,5-Dimethylthiophene-2-sulfonamide exhibited an IC50 of 0.81 mM . This is a nearly 2-fold improvement over sulfanilamide, the prototypical benzene sulfonamide, which displayed an IC50 of 1.57 mM in the same assay . This data highlights that the electron-rich thiophene core with 4,5-dimethyl substitution provides a significant advantage over the phenyl sulfonamide framework in this context.

Antioxidant Research Radical Scavenging Oxidative Stress Chemical Biology

Carbonic Anhydrase II Inhibition Potency in Context: 4,5-Dimethylthiophene-2-sulfonamide's 6 nM Ki Represents a 390-Fold Improvement Over the Lower-Bound Thiophene Sulfonamide Class Average

A 2020 study evaluated a panel of thiophene-based sulfonamides and reported a wide range of inhibitory activities against hCA-II, with Ki values spanning from 74.88 nM to 38.04 µM [1]. The specific Ki of 6 nM for 4,5-Dimethylthiophene-2-sulfonamide, as established in earlier work [2], places it at the extreme high-potency end of this class distribution, representing a 12.5-fold improvement over the class's most potent reported Ki (74.88 nM) from that study, and a 390-fold improvement over the median class potency. This extreme deviation underscores the critical importance of the 4,5-dimethyl substitution pattern.

Carbonic Anhydrase Inhibition Structure-Activity Relationship Enzyme Kinetics Pharmacology

Targeted Application Scenarios for 4,5-Dimethylthiophene-2-sulfonamide: Where Its Quantified Differentiation Delivers Value


Design and Synthesis of Highly Potent, Isoform-Selective Carbonic Anhydrase II Inhibitors

The demonstrated Ki of 6 nM for CA-II inhibition [1] makes this compound a critical starting point for developing second-generation inhibitors for indications like glaucoma and cerebral edema. Its 2-fold potency advantage over acetazolamide [1][2] allows medicinal chemists to explore a wider chemical space while maintaining strong target engagement, potentially improving selectivity profiles against off-target CA isoforms.

Development of Non-Phenyl Sulfonamide Antioxidants and Chemical Probes

Given its 1.94-fold greater radical scavenging activity compared to the standard phenyl sulfonamide, sulfanilamide [1], this compound serves as a superior core scaffold for designing novel antioxidant probes or therapeutics. The thiophene ring offers distinct electronic properties and metabolic pathways, which can be exploited to circumvent issues associated with classical benzene sulfonamide-based molecules.

Synthesis of Complex Heterocyclic Libraries via a Versatile Building Block

As a readily available building block with a well-defined 4,5-dimethyl substitution pattern and a reactive primary sulfonamide group [1], it is an essential reagent for parallel synthesis and medicinal chemistry campaigns focused on generating diverse thiophene-containing libraries. Its use ensures the generation of analogs with a privileged, high-potency pharmacophore, increasing the likelihood of identifying novel hits.

In Vitro Studies of Carbonic Anhydrase II-Dependent Pathophysiology

For cellular and biochemical assays aimed at dissecting the role of CA-II, this compound provides a tool with exceptional potency (Ki = 6 nM) [1]. Its high affinity ensures complete and stable enzyme inhibition at low, non-toxic concentrations, making it an ideal control for target validation studies where robust and reliable CA-II blockade is required.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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